molecular formula C22H39N3O2 B3798697 1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one

1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one

Cat. No.: B3798697
M. Wt: 377.6 g/mol
InChI Key: OGYHBRKCIUNKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidinone core, which is often found in bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, including the formation of the piperidinone ring, introduction of the cyclobutylmethyl group, and attachment of the diazepan-1-yl moiety. Common reagents used in these steps include cyclobutylmethyl bromide, cyclohexylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the diazepan-1-yl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclobutylmethyl)-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
  • 1-(Cyclobutylmethyl)-3-[(4-ethyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one

Uniqueness

1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one is unique due to its specific structural features, such as the cyclobutylmethyl and cyclohexyl-diazepan moieties. These features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O2/c26-21-22(27,11-5-13-25(21)17-19-7-4-8-19)18-23-12-6-14-24(16-15-23)20-9-2-1-3-10-20/h19-20,27H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYHBRKCIUNKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCN(CC2)CC3(CCCN(C3=O)CC4CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Reactant of Route 5
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Cyclobutylmethyl)-3-[(4-cyclohexyl-1,4-diazepan-1-yl)methyl]-3-hydroxypiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.